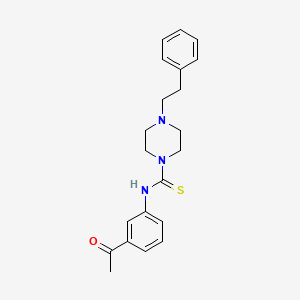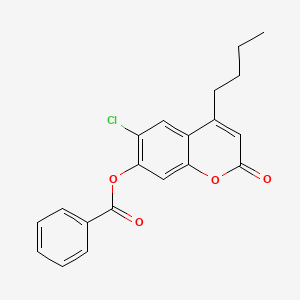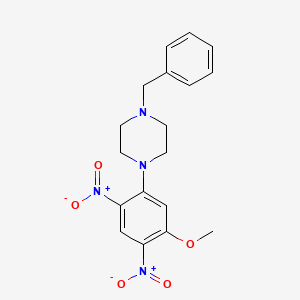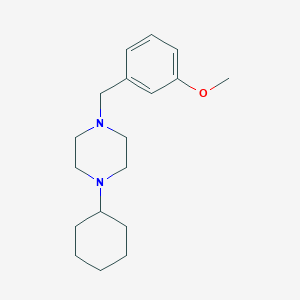![molecular formula C19H19BrN2O3 B5110798 benzyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5110798.png)
benzyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate, also known as Boc-L-phenylalanine 4-bromophenylamide, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties.
Wirkmechanismus
The mechanism of action of Benzyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways involved in cell growth, survival, and inflammation. It has been reported to inhibit the activity of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
Benzyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has been shown to have significant biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. It has also been found to inhibit the invasion and migration of cancer cells by suppressing the activity of MMPs. Furthermore, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
Benzyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its pharmacological properties can be easily assessed using various in vitro and in vivo assays. However, its limitations include its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on Benzyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its mechanism of action in more detail and identify its molecular targets. Furthermore, the development of more efficient synthesis methods and analogs of Benzyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate could lead to the discovery of more potent and selective pharmacological agents.
Synthesemethoden
The synthesis of Benzyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate involves the reaction of benzyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylatealanine with 4-bromophenylamine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide under an inert atmosphere of nitrogen or argon. The product is obtained after purification by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has been studied for its potential pharmacological properties such as anticancer, antitumor, and anti-inflammatory activities. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
benzyl 2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c20-15-8-10-16(11-9-15)21-18(23)17-7-4-12-22(17)19(24)25-13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJARNVBZVRIRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isobutyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5110724.png)
![N-(2,4-difluorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5110742.png)



![N~2~-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5110761.png)
![N-ethyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B5110774.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)pentanamide](/img/structure/B5110775.png)
![6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5110783.png)
![4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5110791.png)

![4-benzyl-1-[(3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5110802.png)
![4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5110810.png)
